molecular formula C13H9F3N6O3 B11481807 5-(1-methyl-4-nitro-1H-imidazol-5-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine

5-(1-methyl-4-nitro-1H-imidazol-5-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine

Cat. No.: B11481807
M. Wt: 354.24 g/mol
InChI Key: JFZOVGHRZCSUBB-UHFFFAOYSA-N
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Description

5-(1-methyl-4-nitro-1H-imidazol-5-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine is a complex organic compound that features a combination of imidazole, oxadiazole, and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methyl-4-nitro-1H-imidazol-5-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting with the preparation of the imidazole and oxadiazole intermediates. The imidazole ring can be synthesized through the reaction of 1-methylimidazole with nitric acid to introduce the nitro group. The oxadiazole ring is often formed by the cyclization of hydrazides with carboxylic acids under acidic conditions. The final step involves coupling the imidazole and oxadiazole intermediates with a trifluoromethylphenyl amine under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the nitration and cyclization steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(1-methyl-4-nitro-1H-imidazol-5-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Reduction: Reduction of the nitro group yields the corresponding amine.

    Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic properties.

Mechanism of Action

The mechanism of action of 5-(1-methyl-4-nitro-1H-imidazol-5-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group could be involved in redox reactions, while the trifluoromethyl group could enhance the compound’s binding affinity to its target.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1-methyl-4-nitroimidazole: Similar structure but with a chlorine atom instead of the trifluoromethyl group.

    1-methyl-5-nitroimidazole: Lacks the oxadiazole and trifluoromethylphenyl groups.

    5-amino-1-methyl-1H-tetrazole: Contains a tetrazole ring instead of the oxadiazole ring.

Uniqueness

5-(1-methyl-4-nitro-1H-imidazol-5-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine is unique due to the presence of both the nitroimidazole and oxadiazole rings, as well as the trifluoromethylphenyl group. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H9F3N6O3

Molecular Weight

354.24 g/mol

IUPAC Name

5-(3-methyl-5-nitroimidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C13H9F3N6O3/c1-21-6-17-10(22(23)24)9(21)11-19-20-12(25-11)18-8-4-2-3-7(5-8)13(14,15)16/h2-6H,1H3,(H,18,20)

InChI Key

JFZOVGHRZCSUBB-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1C2=NN=C(O2)NC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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